molecular formula C10H11N3O2 B12073808 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206970-58-2

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B12073808
CAS No.: 1206970-58-2
M. Wt: 205.21 g/mol
InChI Key: LYWFOVMQGYHPKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propyl-1H-1,2,4-triazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Uniqueness: 3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Properties

CAS No.

1206970-58-2

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15)

InChI Key

LYWFOVMQGYHPKB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C=CC=C2C(=O)O

Origin of Product

United States

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